tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
Description
tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS: 2133298-72-1, molecular formula: C₁₉H₂₄N₄O₄, molecular weight: 372.42 g/mol) is a spirocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused to a 4,7-diazaspiro[2.5]octane scaffold. The tert-butyl ester group at the 4-position enhances solubility and stability during synthetic processes . This compound is recognized as Risdiplam Impurity 10, a critical quality control marker in the production of the neuromuscular therapeutic agent Risdiplam (Evrysdi®) .
Properties
Molecular Formula |
C19H24N4O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl 7-(2-hydroxy-4-oxopyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-18(2,3)27-17(26)23-9-8-21(12-19(23)6-7-19)13-4-5-14-20-15(24)10-16(25)22(14)11-13/h4-5,10-11,24H,6-9,12H2,1-3H3 |
InChI Key |
LOMKIDUODAAOHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN4C(=NC(=CC4=O)O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Spirocyclic Ring Formation: The spirocyclic structure is introduced by reacting the pyrido[1,2-a]pyrimidine derivative with a diazaspiro compound under controlled conditions.
tert-Butyl Ester Formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrido[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its spirocyclic structure makes it a candidate for the development of new materials with unique properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological systems.
Industry
Polymer Science: The compound can be used as a monomer or additive in the synthesis of polymers with specific properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Key Observations :
Spirocyclic Core : All compounds share the 4,7-diazaspiro[2.5]octane system, which imposes rigidity and may enhance binding to biological targets .
Substituent Impact :
- The hydroxy-oxo-pyrido-pyrimidinyl group in the target compound increases polarity but lacks the heteroaromatic bulk required for SMN2 modulation.
- The imidazo-pyridazine group in Risdiplam and its intermediates is essential for splicing activity .
Synthetic Utility : tert-Butyl esters (e.g., in the target compound and intermediates) are common protecting groups for amines, facilitating purification and stability during synthesis .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate, and how is enantiomeric purity validated?
The compound is synthesized via iridium-catalyzed amination using allyl acetate and 4-Boc-4,7-diazaspiro[2.5]octane under optimized conditions (70°C, DMF, 24h) to achieve a 98% yield. Purification involves silica gel column chromatography (hexane:ethyl acetate gradient) and TLC monitoring (Rf = 0.29 in 4:1 hexane:ethyl acetate). Enantiomeric excess (95% ee) is confirmed via chiral HPLC with a Daicel Chiralpak AD-H column (hexane:IPA = 85:15, 1.0 mL/min) .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound, and what structural features do they confirm?
- 1H/13C NMR : Assigns protons and carbons in the spirocyclic and pyrido-pyrimidinyl moieties (e.g., hydroxyl proton at δ ~12 ppm, carbonyl carbons at δ ~165 ppm).
- HRMS (ESI) : Confirms molecular weight (C19H24N4O4, [M+H]<sup>+</sup> = 373.1865) .
- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup>, O-H stretch at ~3200 cm<sup>-1</sup>) .
Q. What is the role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis, and how is it selectively removed?
The Boc group protects the secondary amine in the diazaspirooctane core during synthesis, preventing unwanted side reactions. It is removed under acidic conditions (e.g., TFA in DCM) post-functionalization to regenerate the free amine for downstream modifications .
Q. What are common impurities associated with this compound, and how are they identified during synthesis?
Process-related impurities include unreacted starting materials (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) or de-Boc byproducts. LC-MS and NMR are used to detect and quantify impurities. For example, the compound itself is identified as "Risdiplam Impurity 10" in pharmaceutical contexts, necessitating strict control during API synthesis .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models analyze experimental datasets to recommend optimal conditions (e.g., solvent, catalyst loading). ICReDD’s integrated computational-experimental workflow reduces trial-and-error, accelerating reaction optimization .
Q. What strategies resolve discrepancies in NMR data when assigning stereochemistry in spirocyclic systems?
Q. How does the 2-hydroxy-4-oxo group influence the compound’s reactivity in derivatization reactions?
The hydroxyl group can undergo alkylation or acylation, while the ketone is susceptible to nucleophilic addition (e.g., Grignard reagents). Steric hindrance from the spirocyclic system may limit reactivity at the 4-oxo position, requiring tailored conditions (e.g., microwave-assisted synthesis) .
Q. How can researchers assess the pharmacokinetic impact of the diazaspirooctane moiety?
- In vitro assays : Measure solubility (e.g., shake-flask method) and metabolic stability (e.g., liver microsomes).
- Computational ADME : Tools like SwissADME predict bioavailability and blood-brain barrier penetration based on the spirocyclic structure’s rigidity and lipophilicity .
Q. What orthogonal methods ensure purity and identity in batch-to-batch reproducibility?
Q. How can machine learning predict optimal conditions for synthesizing derivatives of this compound?
Neural networks trained on reaction databases (e.g., USPTO) suggest solvent-catalyst pairs for specific transformations (e.g., Suzuki coupling at the pyrimidinyl position). Active learning loops iteratively refine predictions using experimental feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
